molecular formula C11H7F3N6 B1411191 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1823183-13-6

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

货号: B1411191
CAS 编号: 1823183-13-6
分子量: 280.21 g/mol
InChI 键: VHLLBHWVAXDBRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-Imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups:

  • An imidazole ring at position 2.
  • A 1,2,4-triazole ring at position 2.
  • A trifluoromethyl (-CF₃) group at position 3.

This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability and bioavailability, due to the electron-withdrawing trifluoromethyl group and the π-π stacking capabilities of the aromatic heterocycles .

属性

IUPAC Name

3-imidazol-1-yl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N6/c12-11(13,14)7-3-8(20-2-1-15-6-20)9(16-4-7)10-17-5-18-19-10/h1-6H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLLBHWVAXDBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure consistent quality and efficiency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

化学反应分析

Types of Reactions

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

科学研究应用

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.

作用机制

The mechanism by which 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and triazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

相似化合物的比较

Heterocycle Diversity

  • The target compound incorporates three heterocycles (pyridine, imidazole, and 1,2,4-triazole), whereas simpler analogs like 2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine lack the imidazole moiety. This additional heterocycle may enhance binding affinity in biological systems through multipoint interactions.
  • Patent compounds such as {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-... replace imidazole with benzimidazole , increasing hydrophobicity and steric bulk, which could influence membrane permeability.

Substituent Effects

  • Trifluoromethyl (-CF₃) : Present in all listed compounds, this group improves metabolic stability and electronegativity. However, its position varies: in the target compound, it occupies the 5-position on pyridine, whereas analogs like the chlorinated derivative place it at the same position but add a chlorine atom at position 3.
  • Chlorine vs.

Linkage Variations

  • Patent compounds feature ether linkages (pyridin-4-yloxy) connecting the pyridine and benzimidazole rings, whereas the target compound directly attaches heterocycles to the pyridine core. Ether linkages may confer conformational flexibility but reduce aromatic stacking efficiency.

Notes on Methodology and Data Sources

  • Structural Data : Crystallographic tools like SHELXL and visualization software (ORTEP-3 , WinGX ) are critical for resolving the 3D conformations of these compounds, though specific crystallographic data are absent in the provided evidence.
  • Patent Relevance : The presence of structurally complex analogs in patents underscores the industrial interest in trifluoromethyl-heterocyclic hybrids for pesticidal or pharmaceutical applications.

生物活性

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of imidazole and triazole rings, which are known to contribute to various biological activities. The trifluoromethyl group enhances lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole and triazole moieties exhibit notable antimicrobial properties. For example, derivatives of triazoles have been reported to possess activity against a range of pathogens, including bacteria and fungi. The specific compound has been evaluated for its efficacy against various microbial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli16 µg/mL
Triazole BS. aureus8 µg/mL
Imidazole CC. albicans32 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of heterocyclic rings that can interact with DNA and proteins involved in cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis
A study involving a related triazole compound demonstrated that treatment with the compound led to a significant increase in early and late apoptotic cells in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways.

Table 2: Apoptotic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)
HeLa101525
MCF-7202030
A549151822

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to decreased cell viability in pathogens and cancer cells.
  • DNA Interaction : The ability to intercalate into DNA or bind to DNA-associated proteins can disrupt replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, leading to oxidative stress and subsequent cell death.

常见问题

Basic: What synthetic strategies are optimal for introducing the imidazole and triazole moieties into the pyridine core?

The regioselective coupling of imidazole and triazole rings to the pyridine scaffold requires careful optimization of reaction conditions. Key methodologies include:

  • Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for nitrogen-heterocycle attachment under inert atmospheres .
  • Microwave-assisted synthesis to enhance reaction rates and reduce byproducts, particularly for sterically hindered triazole groups .
  • Use of protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during multi-step syntheses .
    Common pitfalls: Competing nucleophilic sites on triazole/imidazole may lead to regioisomers; TLC and HPLC-MS monitoring are critical for intermediate validation.

Basic: How can crystallographic data resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond connectivity and stereochemistry. Methodological steps:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered trifluoromethyl groups .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON/ADDSYM .
    Example: SCXRD confirmed the coplanarity of imidazole and pyridine rings in analogous compounds, critical for electronic conjugation .

Advanced: How do electronic effects of the trifluoromethyl group influence photophysical properties in OLED applications?

The electron-withdrawing trifluoromethyl group stabilizes the LUMO, enabling blue-shifted emission. Key experimental insights:

  • Cyclometalated Ir(III) complexes with similar ligands showed λem = 450–470 nm (greenish-blue) and external quantum efficiencies (EQEs) up to 33.5% .
  • Hammett parametersm = 0.43 for CF3) correlate with emission tuning; substituent placement on pyridine affects charge-transfer transitions .
    Design tip: Pair CF3 with high-triplet-energy ancillary ligands (e.g., fppz) to minimize non-radiative decay .

Advanced: What computational methods predict ligand-protein binding for biological activity studies?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). For imidazole-triazole hybrids, prioritize π-π stacking and hydrogen-bonding residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR models : Corrogate substituent effects (e.g., CF3 lipophilicity) with IC50 values from kinase assays .

Advanced: How can researchers address contradictory reports on the compound’s hydrolytic stability?

Contradictions often arise from solvent polarity or pH effects. Systematic approaches include:

  • Forced degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, 0.1M HCl/NaOH).
  • LC-QTOF-MS analysis : Identify degradation products (e.g., imidazole ring opening) and propose mechanisms .
  • DFT calculations : Compare activation energies for hydrolysis pathways at different pH levels .

Basic: What analytical techniques complement XRD for structural validation?

  • <sup>19</sup>F NMR : Confirm trifluoromethyl integration (δ = -60 to -65 ppm) and assess purity .
  • High-resolution MS : Match exact mass (calc. for C12H8F3N5: 299.07) to rule out isotopic impurities .
  • IR spectroscopy : Detect C-F stretches (1100–1200 cm<sup>-1</sup>) and triazole C=N vibrations (1500–1600 cm<sup>-1</sup>) .

Advanced: What role does the triazole-imidazole-pyridine scaffold play in kinase inhibition?

  • Binding mode : The triazole N3 atom acts as a hydrogen-bond acceptor with kinase hinge regions (e.g., EGFR T790M), while imidazole engages in hydrophobic interactions .
  • Selectivity screening : Test against panels of >100 kinases to identify off-target effects.
  • Crystallographic evidence : Co-crystal structures of analogs show occupancy in ATP-binding pockets (PDB: 6LQS) .

Basic: What purification techniques are effective for removing regioisomeric byproducts?

  • Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) with silica gel.
  • Prep-HPLC : C18 columns and 0.1% TFA in H2O/ACN achieve baseline separation of triazole regioisomers .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for crystal lattice selectivity .

Advanced: How can substituent engineering enhance charge mobility in optoelectronic devices?

  • DFT calculations : Modify HOMO/LUMO gaps by introducing electron-donating groups (e.g., -OCH3) at the pyridine 4-position .
  • Time-resolved photoluminescence : Measure exciton lifetimes (τ) to assess radiative vs. non-radiative pathways.
  • Device fabrication : Layer the compound as an emissive dopant (5–10 wt%) in CBP host matrices for OLED testing .

Advanced: What strategies mitigate crystallization issues in thin-film applications?

  • Blending with amorphous polymers : Use PMMA or TCTA to suppress phase separation .
  • Thermal annealing : Optimize temperature (80–120°C) to enhance film homogeneity without degrading the compound.
  • Grazing-incidence XRD : Monitor crystalline domain formation in real-time during spin-coating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。